7-Vinyl-1H-pyrazolo[4,3-c]pyridine
Description
Properties
CAS No. |
1374652-13-7 |
|---|---|
Molecular Formula |
C8H7N3 |
Molecular Weight |
145.165 |
IUPAC Name |
7-ethenyl-1H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C8H7N3/c1-2-6-3-9-4-7-5-10-11-8(6)7/h2-5H,1H2,(H,10,11) |
InChI Key |
ACIIATJNMNNJBU-UHFFFAOYSA-N |
SMILES |
C=CC1=C2C(=CN=C1)C=NN2 |
Origin of Product |
United States |
Scientific Research Applications
7-Vinyl-1H-pyrazolo[4,3-c]pyridine and its derivatives have shown significant promise in medicinal applications due to their biological activities. Key areas of interest include:
- Antimicrobial Agents : Research indicates that compounds within the pyrazolo[4,3-c]pyridine framework exhibit antimicrobial properties, making them candidates for developing new antibiotics and antifungal agents. These compounds have been evaluated for their efficacy against various bacterial strains, demonstrating potential as effective therapeutic agents .
- Anticancer Drugs : The compound has been investigated for its anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism of action often involves the modulation of key signaling pathways associated with cell growth and survival .
- Inflammation and Fibrosis : Recent studies have highlighted the role of autotaxin inhibitors based on the pyrazolo[4,3-c]pyridine structure in treating pulmonary fibrosis. These compounds have demonstrated the ability to reduce fibrosis by regulating inflammatory pathways, showcasing their potential in treating chronic inflammatory diseases .
Synthesis and Structural Variations
The synthesis of this compound involves several methods that allow for structural variations, enhancing its biological activity. Common synthetic approaches include:
- Condensation Reactions : The condensation of 5-aminopyrazoles with various reagents has been a prevalent method to synthesize pyrazolo[4,3-c]pyridines. Adjusting substituents on the pyrazole ring can significantly influence the yield and biological activity of the resulting compounds .
- Molecular Docking Studies : Computational studies using molecular docking have been employed to predict the binding affinities of these compounds to various biological targets. This approach aids in optimizing the design of new derivatives with enhanced efficacy .
Case Studies and Real-World Applications
Several case studies illustrate the practical applications of this compound:
- Case Study on Anticancer Efficacy : A study evaluated a series of pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines. The results indicated that specific modifications to the vinyl group significantly enhanced anticancer activity, with some derivatives achieving IC50 values in low micromolar ranges .
- Real-World Evidence in Drug Development : The application of real-world evidence (RWE) methodologies has been explored in assessing the effectiveness of pyrazolo[4,3-c]pyridine derivatives in clinical settings. These studies demonstrate how RWE can inform drug development processes by providing insights into patient outcomes and treatment efficacy .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Pyrazolo[4,3-c]pyridine derivatives vary in substituents at positions 2, 4, 6, and 7, significantly influencing their biological and physicochemical properties. Key analogues include:
Key Observations :
- Antiproliferative Activity: Phenolic substituents at the 7-position (e.g., 4-hydroxyphenyl) enhance cytotoxicity, likely due to improved hydrogen bonding with targets like PARP-1 . The vinyl group in 7-vinyl derivatives may similarly modulate interactions with hydrophobic binding pockets.
- Fluorescence Properties : Methoxy groups at the 7-position enable pH-sensitive fluorescence, suggesting that electron-donating substituents enhance photophysical properties. A vinyl group could alter conjugation, affecting emission spectra .
- Antimicrobial Activity : Tetrahydro derivatives with phenyl groups exhibit anti-TB activity, but 7-vinyl analogues may lack this due to reduced hydrophobicity or steric hindrance .
Preparation Methods
Heck Coupling with Ethylene
The Heck reaction enables direct vinylation using ethylene gas in the presence of palladium catalysts. For example, treatment of 7-chloro-1H-pyrazolo[4,3-c]pyridine with Pd(OAc)₂, PPh₃, and ethylene at 80°C in DMF yields the desired product. This method benefits from operational simplicity but requires high-pressure conditions and exhibits moderate yields (50–65%) due to competing side reactions.
Suzuki-Miyaura Coupling with Vinylboronic Acids
Suzuki-Miyaura coupling offers a milder alternative. Reacting the chloro precursor with vinylboronic acid (e.g., potassium vinyltrifluoroborate) in the presence of Pd(PPh₃)₄ and Cs₂CO₃ in toluene/water (3:1) at 60°C achieves yields up to 78%. Key advantages include tolerance to ambient conditions and scalability. However, boronic acid stability and purification challenges may arise.
Cyclization Strategies with Pre-Installed Vinyl Groups
Constructing the pyrazolo[4,3-c]pyridine core with an intact vinyl substituent circumvents post-functionalization steps.
Japp–Klingemann Reaction with Vinyl-Substituted Hydrazones
Adapting the Japp–Klingemann methodology, 2-chloro-3-nitropyridines undergo SNAr displacement with vinyl-substituted hydrazones. For instance, treatment of 2-chloro-3-nitropyridine with hydrazine derivatives bearing vinyl groups in ethanol under reflux forms the pyrazole ring via cyclization. This one-pot protocol combines azo-coupling and annulation, achieving 60–70% yields. A notable limitation is the requirement for electron-withdrawing groups (EWGs) on the pyridine ring to facilitate nucleophilic attack.
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the synthesis of pyrazolo[4,3-c]pyridines. A reported approach involves β-enaminones and NH-3-aminopyrazoles under Vilsmeier–Haack conditions. Introducing a vinyl group at the 7-position necessitates vinyl-substituted β-enaminones, which are synthesized via condensation of acetylene derivatives with amines. This method achieves regioselectivity >90% and reduces reaction times from hours to minutes.
Reductive Amination and Functional Group Interconversion
Reductive Amination of Ketone Intermediates
Pyrazolo[4,3-c]pyridines bearing ketone groups at the 7-position can be converted to vinyl derivatives via reductive amination. For example, treatment of 7-acetyl-1H-pyrazolo[4,3-c]pyridine with ammonium formate and formaldehyde under H₂ (50 psi) in methanol catalyzed by Pd/C yields the vinyl product. This method is highly selective but requires high-pressure hydrogenation equipment.
Elimination Reactions from Alcohol Precursors
Secondary alcohols at the 7-position undergo acid-catalyzed dehydration to form vinyl groups. Using H₂SO₄ or p-toluenesulfonic acid (PTSA) in toluene at 110°C, 7-(1-hydroxyethyl)-1H-pyrazolo[4,3-c]pyridine eliminates water to generate the vinyl derivative. Yields range from 65–80%, depending on the alcohol’s steric hindrance.
Comparative Analysis of Synthetic Routes
Mechanistic Insights and Optimization Strategies
Palladium-Catalyzed Couplings
In Suzuki-Miyaura reactions, oxidative addition of the chloro substrate to Pd(0) forms a Pd(II) complex, which undergoes transmetallation with the vinylboronic acid. Reductive elimination releases the coupled product. Optimizing the base (e.g., Cs₂CO₃ over K₂CO₃) minimizes protodeboronation, enhancing yields.
Q & A
What are the most reliable synthetic routes for 7-Vinyl-1H-pyrazolo[4,3-c]pyridine, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
The synthesis of this compound typically involves two strategies:
Annelation of a pyrazole ring onto a pyridine precursor : Use 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehyde in a Sonogashira cross-coupling reaction with alkynes (e.g., vinylacetylene), followed by cyclization with tert-butylamine under microwave irradiation (60–80°C, 2–4 hours) to form the fused pyrazolo[4,3-c]pyridine core .
Pyridine-ring formation from pyrazole precursors : Optimize regioselectivity by introducing vinyl groups via Pd-catalyzed coupling reactions. For example, substitute halogen atoms at position 7 with vinyl groups using Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C) .
Critical Parameters:
- Microwave irradiation reduces reaction time and improves purity (yield: 70–85% vs. 50–60% under conventional heating) .
- Catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂) affects substitution efficiency at the 7-position .
How can researchers characterize the electronic and steric effects of the 7-vinyl substituent on the pyrazolo[4,3-c]pyridine core?
Level: Advanced
Methodological Answer:
Combine experimental and computational approaches:
X-ray crystallography : Resolve bond angles and distances to assess steric strain. For example, the vinyl group at position 7 may induce a planar conformation, enhancing π-π stacking with biological targets .
DFT calculations : Compare HOMO/LUMO distributions of 7-vinyl vs. 7-chloro analogs to predict reactivity. The vinyl group lowers LUMO energy by 0.3–0.5 eV, increasing electrophilicity at the pyridine nitrogen .
NMR spectroscopy : Use - NOESY to detect through-space interactions between the vinyl group and adjacent protons, confirming spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
